molecular formula C32H16CuN8 B11928863 Copper phthalocyanine CAS No. 26893-93-6

Copper phthalocyanine

Cat. No.: B11928863
CAS No.: 26893-93-6
M. Wt: 576.1 g/mol
InChI Key: VVOLVFOSOPJKED-UHFFFAOYSA-N
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Description

Copper Phthalocyanine (CuPc) is a synthetically versatile, macrocyclic organometallic compound renowned for its exceptional stability and rich electronic properties . It serves as a foundational material in diverse research fields. In catalysis , CuPc complexes demonstrate high efficiency as stable and cost-effective catalysts for transfer hydrogenation reactions, achieving up to 99% conversion of ketones like acetophenone into alcohols using isopropanol as a hydrogen source . In the realm of electronics and optoelectronics , CuPc is a well-studied organic semiconductor. Its ability to form uniform thin films makes it suitable for organic field-effect transistors (OFETs), organic photovoltaics as an electron donor, and as a hole-transport material (HTM) in perovskite solar cells . Recent breakthroughs have expanded its applications into edible electronics , where its established safety profile allows for its use in ingestible devices for gastrointestinal monitoring; solution-processed porous CuPc films enable high-performance, low-voltage electrolyte-gated transistors for this emerging field . Furthermore, CuPc is a promising sensitiser for chemical sensing . Its electronic properties change upon exposure to oxidizing gases, making it effective in chemiresistor sensors for detecting nitrogen dioxide (NO2), with potential applications in industrial leak detection . The compound's research value is also tied to its structural polymorphism (e.g., α and β crystal forms), which can be tuned during vacuum deposition to control thin-film morphology and, consequently, device performance . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

26893-93-6

Molecular Formula

C32H16CuN8

Molecular Weight

576.1 g/mol

IUPAC Name

copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene

InChI

InChI=1S/C32H16N8.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;

InChI Key

VVOLVFOSOPJKED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu]

density

1.62 g/cm³

physical_description

Bright blue solid with purple luster;  [Merck Index] Dark blue or dark purple crystalline powder;  [MSDSonline]
BRIGHT BLUE CRYSTALS.

solubility

Solubility in water: none

Origin of Product

United States

Preparation Methods

Copper phthalocyanine can be synthesized through various methods. One common synthetic route involves the reaction of phthalonitrile with a copper salt, such as anhydrous copper(II) chloride, in the presence of a base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and a solvent like bis(2-methoxyethyl) ether (diglyme). The reaction mixture is heated under reflux at around 160°C for approximately 2 hours . Industrial production methods often involve similar processes but on a larger scale, ensuring the stability and purity of the final product .

Chemical Reactions Analysis

Phthalic Anhydride Route

An alternative method uses phthalic anhydride, urea, copper salts, and ammonium molybdate (catalyst):

C6H4(CO)2O+NH2CONH2+Cu2+CuPc+byproducts\text{C}_6\text{H}_4(\text{CO})_2\text{O} + \text{NH}_2\text{CONH}_2 + \text{Cu}^{2+} \rightarrow \text{CuPc} + \text{byproducts}

This pathway often yields crude CuPc with higher impurity levels compared to the phthalonitrile method .

Stability and Decomposition in Acidic Media

CuPc exhibits exceptional stability in non-oxidizing acids but decomposes in hot concentrated H₂SO₄. Kinetic studies reveal substituent-dependent dissociation rates:

Compoundkdis×106s1k_{\text{dis}} \times 10^6 \, \text{s}^{-1} (379 K)Activation Energy (kJ/mol)Reaction Order (nn)
CuPc(3-NO₂)₄0.181586.4
CuPc(4-COOH)₄6.91723.2
CuPc(4,5-COOH)₈7.62313.6

Mechanism : Dissociation follows a protonation-dependent pathway:

CuPc(R)m+H+CuPc(R)mH+Cu2++protonated macrocycle\text{CuPc(R)}_m + \text{H}^+ \rightarrow \text{CuPc(R)}_m\text{H}^+ \rightarrow \text{Cu}^{2+} + \text{protonated macrocycle}

Electron-withdrawing substituents (e.g., NO₂) increase stability by reducing electron density on the macrocycle .

CO Oxidation Catalysis

CuPc-derived CuO/graphite composites exhibit high activity for CO oxidation:

CatalystIntrinsic Activity (mmol CO/g CuO/s)Light-Off Temperature (°C)
CuPc/graphite (calcined)0.12200
CuO/γ-Al₂O₃0.091220

The catalytic cycle involves a Mars-van Krevelen mechanism, where lattice oxygen from CuO reacts with CO, regenerated by gas-phase O₂ .

Photoelectrochemical Water Oxidation

CuPc/TiO₂ nanorod arrays act as co-catalysts for water oxidation:

Cu2+hνCu3+Cu4++O2\text{Cu}^{2+} \xrightarrow{h\nu} \text{Cu}^{3+} \rightarrow \text{Cu}^{4+} + \text{O}_2 \uparrow

Key performance metrics:

  • Photocurrent Density : 1.2 mA/cm² at 1.23 V vs. RHE

  • Charge Separation Efficiency : 85% at 400 nm

Reactivity with Chlorosulfonic Acid

Rapid addition of CuPc to chlorosulfonic acid triggers violent HCl evolution:

CuPc+HSO3Clsulfonated CuPc+HCl\text{CuPc} + \text{HSO}_3\text{Cl} \rightarrow \text{sulfonated CuPc} + \text{HCl} \uparrow

Safety Note : Exothermicity and gas release necessitate controlled addition to prevent explosive reactions .

Polymorphism and Solvent Interactions

CuPc crystallizes in α, β, γ, η, and χ phases. The α-phase (metastable) has Cu-Cu spacing of 3.8 Å, while the β-phase (stable) spans 4.8 Å. Solvent interactions:

  • DMF : Induces π-π stacking on graphite via sonication, enabling catalytic composite formation .

  • H₂SO₄ : Protonates peripheral nitrogen atoms, forming CuPcH+\text{CuPcH}^+ .

Thermal and Oxidative Stability

CuPc decomposes above 580°C under inert conditions. In air, oxidative degradation begins at 400°C, forming CuO and gaseous byproducts. TGA data for CuPc/graphite composites:

Cu Loading (wt.%)Onset Oxidation Temp. (°C)Mass Loss (%)
3.532045
0.841012

Graphite destabilization correlates with CuPc loading due to disrupted π-π interactions .

Scientific Research Applications

Industrial Applications

Dyes and Pigments
CuPc is widely used as a dye and pigment in various industries, particularly in textiles and printing. Its vivid blue color and excellent lightfastness make it suitable for high-quality inks and coatings. The compound is also utilized in inkjet printers as a cyan dye, specifically CI Direct Blue 86, due to its stable properties under light exposure .

Organic Electronics
CuPc's role in organic electronics is significant. It is employed in organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The compound's ability to facilitate charge transport makes it an ideal candidate for these applications. Recent studies have shown that modifying CuPc structures can enhance its photoelectric properties, leading to improved performance in solar cells .

Sensor Technologies

Gas Sensors
CuPc has been developed into sensitive gas sensors for detecting nitrogen dioxide (NO2) and humidity. A notable advancement involves the fabrication of three-dimensional porous CuPc films that exhibited a relative response of 12,942% to 20 ppm NO2 gas, with rapid response and recovery times . This demonstrates CuPc's potential in environmental monitoring applications.

Humidity Sensors
Research indicates that halogenated forms of CuPc can significantly enhance sensitivity for humidity sensing applications. By incorporating halogens through electrochemical modification, the material's interaction with water molecules improves, allowing it to function effectively in various environmental conditions .

Environmental Remediation

Wastewater Treatment
CuPc has been investigated for its ability to treat industrial wastewater containing dyes. Studies have shown that electrochemical oxidation processes can effectively remove contaminants from wastewater polluted with this compound dyes. For example, a combined method using electrochemical treatment followed by gamma irradiation achieved over 95% removal efficiency for chemical oxygen demand (COD) and color from wastewater samples .

Optical Applications

Nonlinear Optical Devices
CuPc exhibits promising nonlinear optical properties, making it suitable for applications such as optical limiting devices. Research has demonstrated that CuPc derivatives can possess larger excited state absorption cross-sections than their ground state counterparts, which is advantageous for reverse saturable absorption processes . This property is particularly useful in protecting sensitive optical devices from damage due to intense laser pulses.

Summary Table of Applications

Application Area Description Key Benefits
Dyes and PigmentsUsed in textiles and printing as a stable blue dyeExcellent lightfastness and color stability
Organic ElectronicsEmployed in solar cells, OLEDs, and OFETsEnhanced charge transport properties
Gas SensorsSensitive detection of gases like NO2High response rates and sensitivity
Humidity SensorsModified forms enhance water interaction for humidity detectionEffective in diverse environmental conditions
Environmental RemediationTreatment of wastewater containing dyesHigh removal efficiency for pollutants
Nonlinear Optical DevicesUtilized in optical limiting applicationsProtects devices from laser damage

Comparison with Similar Compounds

Copper phthalocyanine is unique among phthalocyanines due to its superior stability and color properties. Similar compounds include:

This compound stands out due to its widespread use in industrial applications and its excellent chemical stability.

Biological Activity

Copper phthalocyanine (CuPc) is a synthetic compound widely recognized for its applications in various fields, including dyes, pigments, and as a photosensitizer in photodynamic therapy. Its biological activity has garnered significant attention, particularly concerning its effects on cellular mechanisms and oxidative stress responses. This article explores the biological activity of CuPc, highlighting its mechanisms, effects on different organisms, and implications in therapeutic contexts.

Mechanisms of Biological Activity

CuPc exhibits its biological effects primarily through the generation of reactive oxygen species (ROS) when exposed to light. This photodynamic activity can lead to oxidative stress in cells, which is characterized by an imbalance between ROS production and antioxidant defenses. The following table summarizes key mechanisms through which CuPc influences biological systems:

Mechanism Description
ROS Generation Upon light activation, CuPc generates ROS, leading to oxidative damage in cells.
Antioxidant Enzyme Modulation Alters the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione reductase (GR).
Cellular Stress Response Induces stress responses in cells, affecting growth and survival rates in various organisms.
Photodynamic Therapy Utilized in medical applications to selectively destroy malignant cells through ROS generation.

Effects on Microalgae

Recent studies have demonstrated that water-soluble CuPc derivatives can significantly influence microalgal species such as Chlorella vulgaris and Spirulina platensis. For instance, Tekbaba et al. (2021) reported that CuPc increased SOD and GR activities at low concentrations while decreasing ascorbate peroxidase (APX) activity across various concentrations. The study also noted a reduction in malondialdehyde (MDA) and hydrogen peroxide (H2O2) levels, indicating decreased oxidative stress at specific dosages .

Case Study: Cymbella sp. and Scenedesmus spp.

In another investigation, the impact of CuPc on Cymbella sp. and Scenedesmus quadricauda was assessed. The results indicated that low concentrations of CuPc enhanced SOD activity; however, higher concentrations resulted in decreased enzyme activity due to accumulated oxidative damage . These findings suggest a concentration-dependent effect where low doses may confer protective benefits while high doses could be detrimental.

Antimicrobial Properties

CuPc has been explored for its antimicrobial properties as well. It has been shown to act effectively against various pathogens when utilized as a photosensitizer in photodynamic therapy. The mechanism involves the generation of singlet oxygen, which is highly reactive and capable of damaging cellular components of microorganisms .

Comparative Analysis of Biological Effects

The following table compares the biological effects of CuPc derivatives based on different studies:

Study Organism Concentration Range Key Findings
Tekbaba et al., 2021C. vulgaris0.5 - 4 ppbIncreased SOD/GR; decreased APX; reduced MDA/H2O2 levels
Fang et al., 2020Scenedesmus obliquus0.125 - 100 mg/LInhibition of antioxidant enzymes; increased oxidative stress
Radic et al., 2022Various pathogensVariesEffective antimicrobial action via singlet oxygen generation

Conclusions

This compound exhibits significant biological activity through its ability to generate reactive oxygen species and modulate antioxidant enzyme activities. Its effects are highly concentration-dependent, with potential applications in both environmental science—such as controlling algal blooms—and medical fields like photodynamic therapy for cancer treatment.

Future Directions

Further research is needed to elucidate the detailed mechanisms behind CuPc's biological effects and explore its potential therapeutic applications more comprehensively. Studies focusing on long-term exposure effects and the development of more effective derivatives could enhance its utility across various domains.

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